Oxalurate
Description
Historical Context of Oxalurate Discovery and Early Biochemical Investigations
The biochemical understanding of oxalurate's role began to emerge with the investigation of its enzymatic conversions. The activity of oxamic transcarbamylase (OXTCase), an enzyme responsible for converting oxalurate, was first identified and measured in Streptococcus allantoicus in the 1960s. nih.govnih.gov Despite this early discovery of its enzymatic activity, the specific enzyme or the genes encoding OXTCase remained elusive for many years, leading to its classification as a "global orphan enzyme." nih.govnih.gov
More recently, significant progress has been made in identifying these missing genetic components. Studies have revealed that the genes allFGH (formerly fdrA, ylbE, and ylbF) encode the OXTCase enzyme in Escherichia coli. nih.govnih.gov Early biochemical investigations also extended to the transport mechanisms of oxalurate, with research in 1979 detailing its uptake in Saccharomyces cerevisiae.
Academic Significance of Oxalurate in Nitrogen Metabolism and Microbial Physiology
Oxalurate holds considerable academic significance due to its multifaceted involvement in nitrogen metabolism and its regulatory functions in microbial physiology.
Nitrogen Metabolism
In microorganisms such as Escherichia coli, oxalurate is a pivotal intermediate in the anaerobic allantoin (B1664786) degradation pathway. nih.gov This pathway enables E. coli to efficiently utilize allantoin as its sole nitrogen source under anaerobic conditions. nih.govwikipedia.org The formation of oxalurate from (S)-ureidoglycolate, catalyzed by the enzyme (S)-ureidoglycolate dehydrogenase (AllD) in an NAD(P)-dependent manner, represents a critical metabolic branch point for nitrogen utilization. wikipedia.orgfishersci.ca Subsequently, oxalurate is converted into carbamoyl (B1232498) phosphate (B84403) (CP) and oxamate (B1226882) through the action of oxamic transcarbamylase. nih.govnih.gov Carbamoyl phosphate is a biochemically vital molecule, serving as a precursor for the assimilation of ammonia (B1221849) into nucleotides and amino acids. nih.gov
Beyond E. coli, oxalurate metabolism contributes to nitrogen recovery in other organisms. In plants, for instance, the metabolic pathways involving oxalurate facilitate the release of ammonium (B1175870) ions, which can enhance the plant's tolerance during periods of nitrogen deficiency. Similarly, in Klebsiella pneumoniae, oxalurate is an intermediate within the uric acid degradation pathway, formed from ureidoglycine through the catalytic activity of an aminotransferase, HpxJ.
Microbial Physiology
In the context of microbial physiology, oxalurate functions as a notable regulatory molecule. In Saccharomyces cerevisiae, it acts as a gratuitous inducer for the allantoin degradative enzymes and the allantoin transport system. The uptake of oxalurate in S. cerevisiae is an energy-dependent active transport process, characterized by an apparent Km of 1.2 mM.
This inductive role of oxalurate is specific to the allantoin pathway and occurs independently of nitrogen catabolite repression, suggesting that its failure to induce allophanate (B1242929) hydrolase under repressive conditions is due to gene expression repression rather than inducer exclusion. Oxalurate is considered a non-metabolized analogue of allophanate, which is the actual terminal intermediate that induces the expression of DAL and DUR genes involved in allantoin degradation. Its presence in the culture medium has been shown to increase the steady-state levels of mRNA for genes essential for allantoin transport, such as DAL4.
Overview of Oxalurate's Role as a Metabolic Intermediate and Regulatory Molecule
Oxalurate's dual nature as both a metabolic intermediate and a regulatory molecule underscores its importance in cellular biochemistry.
Metabolic Intermediate
As a metabolic intermediate, oxalurate is central to the purine (B94841) degradation pathway, particularly in the catabolism of allantoin. nih.govwikipedia.orgfishersci.ca The primary enzymatic step leading to oxalurate involves the oxidation of (S)-ureidoglycolate by (S)-ureidoglycolate dehydrogenase (AllD), a reaction that requires NAD(P) as a cofactor. wikipedia.orgfishersci.ca Following its formation, oxalurate is further processed by oxamic transcarbamylase (OXTCase) to yield carbamoyl phosphate (CP) and oxamate. nih.govnih.gov Carbamoyl phosphate is a critical precursor for the biosynthesis of nucleotides and amino acids, thereby linking the allantoin degradation pathway to central nitrogen assimilation processes. nih.gov In other bacterial species like Klebsiella pneumoniae, oxalurate also participates in the uric acid degradation pathway, being formed from ureidoglycine.
The sequential enzymatic reactions involving oxalurate can be summarized as follows:
| Precursor Compound | Enzyme | Product Compound | Role in Pathway |
|---|---|---|---|
| (S)-Ureidoglycolate | (S)-Ureidoglycolate Dehydrogenase (AllD) | Oxalurate | Formation of oxalurate |
| Oxalurate | Oxamic Transcarbamylase (OXTCase) | Carbamoyl Phosphate + Oxamate | Further degradation and nitrogen assimilation |
Regulatory Molecule
In its capacity as a regulatory molecule, oxalurate exerts control over specific metabolic pathways, particularly in Saccharomyces cerevisiae. It functions as a gratuitous inducer, activating the enzymes involved in allantoin degradation and upregulating the allantoin transport system. This inductive effect is transcriptional, leading to increased mRNA levels for genes like DAL4, which are necessary for allantoin transport.
Structure
3D Structure
Properties
Molecular Formula |
C3H3N2O4- |
|---|---|
Molecular Weight |
131.07 g/mol |
IUPAC Name |
2-(carbamoylamino)-2-oxoacetate |
InChI |
InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9)/p-1 |
InChI Key |
UWBHMRBRLOJJAA-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(=O)[O-])NC(=O)N |
Synonyms |
carbamoyloxamic acid oxalurate oxaluric acid |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Roles of Oxalurate
Enzymatic Transformations of Oxalurate
Oxamic Transcarbamylase (OXTCase) Activity
Oxamic transcarbamylase (OXTCase) is a pivotal enzyme in the anaerobic allantoin (B1664786) degradation pathway, responsible for the conversion of oxalurate. researchgate.netasm.orgnih.govnih.gov For a considerable period, OXTCase was categorized as a "global orphan enzyme" due to the unidentified nature of its encoding genes. researchgate.netasm.orgnih.gov
OXTCase catalyzes the phosphorolytic conversion of oxalurate into two crucial products: carbamoyl (B1232498) phosphate (B84403) (CP) and oxamate (B1226882). researchgate.netasm.orgnih.govnih.gov This reaction is reversible, and the reverse reaction, where oxamate and carbamoyl phosphate combine to form oxalurate, is often employed to measure OXTCase activity due to the commercial unavailability of oxalurate as a standard substance. nih.gov The equilibrium constant for the phosphorolysis of carbamyl oxamic acid (oxalurate) has been determined to be 1.6, corresponding to a negative free energy change of -285 cal per mole. rhea-db.org
In Escherichia coli, the genes responsible for encoding OXTCase have been identified as allFGH, previously known as fdrA, ylbE, and ylbF. researchgate.netasm.orgnih.govnih.govresearchgate.netasm.org These three genes form an operon, designated allFGHK, which also includes allK (formerly ybcF), the gene encoding catabolic carbamate (B1207046) kinase. researchgate.netasm.orgnih.govresearchgate.net
OXTCase represents a novel class of transcarbamylases, exhibiting no sequence similarity to other well-characterized transcarbamylase families, such as aspartate transcarbamylase (ATCase), ornithine transcarbamylase (OTCase), or YgeW transcarbamylase (YTCase). researchgate.netnih.govnih.govasm.org A distinctive feature of OXTCase activity is its requirement for three genes, in contrast to ATCase, which is encoded by two genes, and OTCase and YTCase, each encoded by a single gene. asm.orgnih.govasm.org Studies have determined the optimal conditions for E. coli OXTCase activity, indicating an optimal pH of 9.0 and a requirement for Mg²⁺ ions. researchgate.netasm.orgnih.govresearchgate.net
The enzymatic activity and kinetic parameters of OXTCase have been successfully characterized using purified recombinant AllF-AllG-AllH proteins. researchgate.netnih.govnih.govresearchgate.net The enzyme catalyzes a phosphorolytic reaction that is reversible. researchgate.netasm.orgrhea-db.org
Detailed kinetic parameters for E. coli OXTCase (AllF-AllG-AllH) have been established for its substrates, carbamoyl phosphate (CP) and oxamate. These findings are summarized in Table 1.
Table 1: Kinetic Parameters of Escherichia coli Oxamic Transcarbamylase (OXTCase)
| Substrate | KM (mM) | Vmax (U/mg OXTCase) |
| Carbamoyl Phosphate | 1.3 | 15.4 |
| Oxamate | 36.9 | 27.0 |
Downstream Metabolism of Carbamoyl Phosphate and Oxamate
The products of OXTCase activity, carbamoyl phosphate and oxamate, proceed through distinct metabolic pathways, contributing to the cell's energy and nitrogen balance.
Carbamoyl phosphate (CP), generated by OXTCase, is a metabolically important molecule. researchgate.netnih.gov It serves as a substrate for carbamate kinase (CK), an enzyme encoded by the allK gene (formerly ybcF) in E. coli. researchgate.netasm.orgnih.govnih.govresearchgate.netnih.govsemanticscholar.orggenome.jp Carbamate kinase facilitates the transfer of a phosphate group from CP to ADP, yielding ATP and carbamate. nih.govsemanticscholar.orggenome.jpebi.ac.uk The carbamate produced subsequently undergoes spontaneous degradation into bicarbonate (HCO₃⁻) and ammonia (B1221849) (NH₄⁺). nih.govsemanticscholar.orggenome.jp
This ATP-generating pathway is energetically favorable, particularly given that the de novo synthesis of carbamoyl phosphate from ammonia typically requires two molecules of ATP. researchgate.netnih.gov While carbamate kinases are generally known for their catabolic role in ATP production from CP, certain species' enzymes can also catalyze the reverse reaction, synthesizing CP. ebi.ac.ukasm.orgvliz.betaylorandfrancis.com
Oxamate, the other product of the OXTCase reaction, can be further metabolized in certain organisms. researchgate.netasm.orgresearchgate.net In Klebsiella pneumoniae, oxamate is converted into oxalate (B1200264) and ammonia through the action of the enzyme oxamate amidohydrolase, also known as HpxW. researchgate.netnih.goviucr.orgnih.govliberumbio.com
HpxW is classified as a member of the Ntn-hydrolase superfamily and participates in a novel uric acid degradation pathway. researchgate.netnih.goviucr.org The enzyme is initially synthesized as an inactive precursor and undergoes autoprocessing to form a functional heterodimer, comprising a 35.5 kDa α subunit and a 20 kDa β subunit. nih.goviucr.org The catalytic efficiency (kcat) for wild-type HpxW has been reported as 5.5 ± 0.2 s⁻¹, with a kcat/Km value of 1159 ± 96 M⁻¹s⁻¹. nih.gov
Role of Oxalurate in Microbial Nitrogen and Carbon Assimilation
The breakdown of allantoin proceeds through several enzymatic steps, leading to the formation of ureidoglycolate. From this branch intermediate, two distinct pathways can emerge: one leading to glyoxylate (B1226380) for carbon anaplerosis, and another involving oxalurate for nitrogen assimilation wikipedia.org.
In bacteria such as Escherichia coli and Streptococcus allantoicus (also known as Carnococcus allantoicus), allantoin is degraded anaerobically, serving as a sole nitrogen source for growth wikipedia.orgnih.gov. The pathway involves a series of hydrolytic and oxidative steps. Allantoin is first converted to allantoate (B10759256) by allantoinase, followed by the action of allantoate amidohydrolase (allantoicase) to yield ureidoglycine, ammonia, and carbon dioxide nih.govwikipedia.org. Ureidoglycine is then converted to ureidoglycolate and ammonia by ureidoglycine aminohydrolase nih.gov.
Ureidoglycolate represents a critical metabolic branch point. It can be converted to glyoxylate and urea (B33335) via ureidoglycolate hydrolase, with glyoxylate potentially supplementing central carbon metabolism wikipedia.orgnih.gov. Alternatively, ureidoglycolate can be dehydrogenated to oxalurate by the enzyme ureidoglycolate dehydrogenase (AllD in E. coli) in an NAD(P)-dependent reaction nih.govwikipedia.orgfishersci.ca.
Oxalurate's pivotal role in nitrogen recycling in these bacteria lies in its subsequent conversion. Oxamic transcarbamylase (OXTCase), an enzyme encoded by the allFGH genes in E. coli, converts oxalurate into carbamoyl phosphate (CP) and oxamate wikipedia.orgnih.govresearchgate.net. Carbamoyl phosphate is a biochemically significant molecule that facilitates the assimilation of ammonia into nucleotides and amino acids, representing an energetically advantageous mechanism for nitrogen reuse when cells require the synthesis of nitrogen-containing compounds wikipedia.org. Additionally, CP can be utilized by carbamate kinase (AllK) to produce ATP, releasing ammonia in the process wikipedia.orgnih.gov. Oxamate, the other product of the OXTCase reaction, is considered a dead-end product in this pathway wikipedia.org.
The anaerobic allantoin degradation pathway in E. coli demonstrates a clear nitrogen assimilation route involving oxalurate.
**Table 1: Key Enzymes and Intermediates in Anaerobic Allantoin Degradation leading to Oxalurate in *Escherichia coli***
| Step | Substrate | Enzyme | Product(s) | Role of Oxalurate |
| 1 | Allantoin | Allantoinase | Allantoate | Precursor to oxalurate pathway |
| 2 | Allantoate | Allantoate amidohydrolase | Ureidoglycine, NH₃, CO₂ | Precursor to oxalurate pathway |
| 3 | Ureidoglycine | Ureidoglycine aminohydrolase | Ureidoglycolate, NH₃ | Precursor to oxalurate pathway |
| 4 | Ureidoglycolate | Ureidoglycolate dehydrogenase (AllD) | Oxalurate | Direct formation of oxalurate |
| 5 | Oxalurate | Oxamic transcarbamylase (OXTCase) | Carbamoyl phosphate, Oxamate | Nitrogen assimilation via CP |
The metabolic fate of allantoin and the involvement of oxalurate can vary among different microorganisms, reflecting adaptations to diverse environmental conditions and nutritional strategies. While E. coli and S. allantoicus primarily utilize an anaerobic pathway involving oxalurate for nitrogen assimilation, other organisms may employ different or complementary routes.
For instance, in Paracoccidioides brasiliensis, a pathogenic fungus, malate (B86768) synthase (PbMLS) activity is induced by oxalurate in the presence of glucose, indicating its role in the allantoin degradation pathway for purine (B94841) metabolism, where the fungus can use allantoin as a nitrogen source fishersci.cawikipedia.org. This suggests that glyoxylate, a product of allantoin breakdown, is channeled into the glyoxylate cycle, which is crucial for growth on two-carbon compounds and for nitrogen assimilation from purines fishersci.cawikipedia.org.
The presence and activity of oxamic transcarbamylase (OXTCase) have been demonstrated in crude extracts of various Streptococcus species, including Streptococcus D10 and Streptococcus faecalis ATCC 11700, in addition to S. allantoicus wikipedia.orgresearchgate.net. This suggests a conserved mechanism for oxalurate metabolism and nitrogen recycling via carbamoyl phosphate in these bacterial groups.
The degradation of allantoin can also proceed through aerobic pathways in some bacteria, such as Pseudomonas aeruginosa, yielding glyoxylate and urea via allantoate and ureidoglycolate intermediates nih.gov. While oxalurate is not explicitly mentioned as an intermediate in this aerobic pathway, the existence of different metabolic routes highlights the adaptability of microorganisms in utilizing purine catabolites.
In the yeast Saccharomyces cerevisiae, allantoin serves as a significant nitrogen source. The degradation of allantoin in S. cerevisiae involves a series of enzymatic steps, ultimately leading to ammonia, carbon dioxide, and glyoxylate. Crucially, oxalurate acts as a gratuitous inducer of the allantoin degradative enzymes in this organism.
Research has shown that oxalurate, an analog of allophanate (B1242929) (the last intermediate of the allantoin degradation pathway), can effectively induce the expression of all five allantoin degradative enzymes, even in mutant strains lacking urea carboxylase. This induction is a transcriptionally regulated process, where the presence of oxalurate in the culture medium leads to increased steady-state levels of mRNA encoded by genes required for allantoin transport (e.g., DAL4) and degradation.
The induction of allantoin transport and degradative enzymes by oxalurate in S. cerevisiae is a well-studied regulatory mechanism. The oxalurate-mediated induction of allantoin transport, similar to other allantoin pathway genes, requires a functional DAL81 gene product. This indicates a complex regulatory network where oxalurate signals the availability of allantoin-derived nitrogen, triggering the cellular machinery for its efficient utilization. The transport of oxalurate into the cell occurs via an energy-dependent active transport system.
The dual role of oxalurate as both a metabolic intermediate and a potent inducer underscores its importance in the nitrogen metabolism and regulatory strategies of diverse microorganisms.
**Table 2: Inducer Role of Oxalurate in *Saccharomyces cerevisiae***
| Inducer | Effect on Allantoin Degradative Enzymes | Regulatory Gene Requirement | Transport Mechanism |
| Oxalurate | High level of induction of all five degradative enzymes; increases mRNA levels of DAL4 and other pathway genes | Requires functional DAL81 gene product for induction of allantoin transport and other pathway genes | Energy-dependent active transport system (apparent Kₘ of 1.2 mM) |
| Allophanate (analog of oxalurate) | Induces allantoin degradative enzymes | - | - |
| Allantoin | Induces allantoin transport system (10- to 15-fold) | - | Energy-dependent active transport system |
Cellular Transport Mechanisms of Oxalurate
Characterization of Oxalurate Uptake Systems
The entry of oxalurate into the cell is not a passive process but rather relies on specialized transport machinery. Research has characterized these systems, highlighting their energy requirements and specific kinetic properties.
Energy-Dependent Active Transport Mechanisms
Oxalurate is transported into Saccharomyces cerevisiae cells via an energy-dependent active transport system. dntb.gov.uanih.govnih.govasm.orgasm.orgyeastgenome.org This means that the cell expends metabolic energy, likely in the form of ATP hydrolysis, to move oxalurate across the cell membrane, often against its concentration gradient. longdom.orgsavemyexams.com This active uptake mechanism ensures that the cell can accumulate sufficient intracellular concentrations of oxalurate, even when external concentrations are low. The rapid efflux of previously accumulated oxalurate, with a half-life of approximately 2 minutes, further underscores the dynamic nature of its transport and potential regulatory feedback loops. dntb.gov.uanih.govnih.gov
Kinetic Parameters of Oxalurate Transport
Studies on oxalurate transport in Saccharomyces cerevisiae have determined specific kinetic parameters, which provide insights into the affinity of the transport system for oxalurate and its maximum transport rate. The apparent Michaelis-Menten constant (Km) for oxalurate uptake has been reported. dntb.gov.uanih.govnih.govasm.orgyeastgenome.orgbiorxiv.org
Table 1: Kinetic Parameters of Oxalurate Transport in Saccharomyces cerevisiae
| Parameter | Value | Unit | Reference |
| Apparent Km | 1.2 | mM | dntb.gov.uanih.govnih.govasm.orgyeastgenome.org |
| Efflux Half-life | ~2 | min | dntb.gov.uanih.govnih.gov |
Regulation of Oxalurate Transport and Metabolic Gene Expression
The cellular transport and subsequent metabolic utilization of oxalurate are subject to sophisticated regulatory mechanisms, ensuring that the cell's resources are efficiently allocated based on nutrient availability.
Inducer Specificity and Transcriptional Regulation
Oxalurate is recognized as a "gratuitous inducer" of the allantoin (B1664786) degradative enzymes. dntb.gov.uanih.govnih.govasm.orgyeastgenome.org This implies that while oxalurate itself may not be directly metabolized by these enzymes, its presence triggers their expression. The induction of allantoin transport mediated by oxalurate requires the functionality of the DAL81 gene product. dntb.gov.uanih.govasm.org This regulatory control is primarily exerted at the transcriptional level. The addition of oxalurate to the culture medium leads to an increase in the steady-state levels of mRNA encoded by the DAL4 gene, a gene essential for allantoin transport. nih.govasm.orgslideshare.net
Furthermore, the gene expression induced by allophanate (B1242929) or oxalurate in Saccharomyces cerevisiae is a complex process involving multiple transcription factors. Four positive transcription factors—Gln3p, Gat1p, Dal81p, and Dal82p—and one negative transcription factor, Dal80p, are required for this induction. nih.govnih.gov
Insensitivity to Nitrogen Catabolite Repression for Oxalurate Uptake
A notable characteristic of the oxalurate uptake system in Saccharomyces cerevisiae is its insensitivity to nitrogen catabolite repression (NCR). dntb.gov.uanih.govnih.govasm.org NCR is a global regulatory mechanism that represses the expression of genes involved in the utilization of poor nitrogen sources when preferred nitrogen sources (e.g., ammonia) are abundant. nih.govresearchgate.net The constitutive production of the oxalurate uptake system, despite NCR, suggests that the failure of oxalurate to induce allophanate hydrolase under repressive conditions is not due to the exclusion of the inducer from the cell. Instead, this phenomenon is attributed to the repression of dur1,2 gene expression, which encodes components of the allantoin degradative pathway. dntb.gov.uanih.govnih.gov
Molecular Components and Regulatory Factors of Oxalurate Transport Systems
The intricate regulation of oxalurate transport and the allantoin degradation pathway involves several key molecular components and regulatory proteins. The DAL4 gene product is crucial for allantoin transport, indicating its role as a permease or a component of the transport machinery. asm.org
In the context of transcriptional regulation, the DAL81 and DAL82 proteins are essential for oxalurate-mediated gene expression. nih.govnih.govasm.org Specifically, the Dal82p protein binds to a pathway-specific DNA element known as UIS(ALL) (Upstream Inducer Sequence for Allantoin). nih.govnih.gov The Dal81p protein functions in association with Dal82p, contributing to the inducer responsiveness. nih.govnih.govasm.org Conversely, Dal80p acts as a repressor, antagonizing the transcriptional activation mediated by Gln3p and Gat1p, which are GATA family transcription activators. nih.gov This interplay of positive and negative regulatory factors ensures precise control over the expression of genes involved in oxalurate and allantoin metabolism.
Advanced Analytical Methodologies for Oxalurate Research
Spectroscopic Techniques for Oxalurate Identification and Quantification
Spectroscopy is a cornerstone of modern analytical chemistry, offering non-destructive and highly detailed molecular information. Various spectroscopic methods are employed to probe the structural features and concentration of oxalurate.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups. While a dedicated, fully assigned FTIR spectrum for oxalurate is not commonly published, its characteristic peaks can be predicted based on its structure—which includes amide, carboxylate, and carbonyl groups—and by comparison with related compounds like oxamic acid, oxalates, and other purine (B94841) derivatives.
The FTIR spectrum of oxalurate is expected to exhibit strong absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key vibrational modes would include N-H stretching from the amide group, C=O stretching from the amide and carboxylate moieties, and C-N stretching. The presence of intramolecular hydrogen bonding can influence the position and shape of these bands. Analysis of similar compounds, such as uric acid and calcium oxalate (B1200264), provides a basis for these assignments. researchgate.netpsu.edu
Table 1: Predicted Characteristic FTIR Absorption Bands for Oxalurate
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide (-CONH₂) | 3400 - 3200 |
| C=O Stretch (Amide I) | Amide (-CONH₂) | 1700 - 1650 |
| C=O Stretch (Asymmetric) | Carboxylate (-COO⁻) | 1650 - 1580 |
| N-H Bend (Amide II) | Amide (-CONH₂) | 1640 - 1550 |
| C=O Stretch (Symmetric) | Carboxylate (-COO⁻) | 1420 - 1300 |
| C-N Stretch | Amide | 1300 - 1200 |
| O-C=O Bend | Carboxylate (-COO⁻) | ~800 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for quantifying compounds containing chromophores—parts of a molecule that absorb light. Oxalurate, containing carbonyl and amide groups, is expected to absorb in the UV region.
The analysis of purine metabolites often involves UV spectroscopy, as the purine ring and its derivatives are strong UV absorbers. The UV spectrum of oxalurate would be characterized by an absorption maximum (λmax) in the short-wavelength UV range, typically between 200 and 250 nm. The exact position of the λmax and the molar absorptivity (ε) are dependent on factors such as pH and solvent polarity, which can affect the electronic structure of the molecule. This technique is frequently used in conjunction with enzymatic assays, where the change in absorbance due to the consumption or production of a UV-active compound is monitored over time.
Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR spectroscopy. A key advantage of Raman spectroscopy, particularly in biological studies, is its low interference from water, making it well-suited for analyzing aqueous samples. nih.gov
The Raman spectrum of oxalurate would be characterized by signals corresponding to its key functional groups. Strong Raman scattering is expected from the symmetric vibrations of the molecule, such as the C-C bond stretch and the symmetric stretching of the carboxylate group. Studies on natural oxalates and related purine metabolites have established characteristic Raman shifts that can be used to identify these compounds in biological samples. psu.eduqut.edu.au For instance, the C=O and C-C stretching modes of the oxalate backbone produce intense and readily identifiable Raman bands. qut.edu.au
Table 2: Predicted Characteristic Raman Shifts for Oxalurate
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| C=O Stretch (Symmetric) | Carbonyl/Carboxylate | 1490 - 1450 |
| C-C Stretch | Oxalate backbone | 920 - 880 |
| O-C=O Bend | Carboxylate | 870 - 830 |
| N-C=O Bend | Amide | 650 - 550 |
| OCO Deformation | Carboxylate | 600 - 500 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. ¹H-NMR provides information about the hydrogen atoms in a molecule, while ¹³C-NMR probes the carbon skeleton.
For oxalurate, ¹H-NMR spectroscopy would be used to identify the protons of the amide group (-NH₂). The chemical shift of these protons would be influenced by the electronic environment and hydrogen bonding. ¹³C-NMR is particularly informative for oxalurate, as it can distinguish the different carbon atoms in the molecule: the carboxylate carbon, the carbonyl carbon of the amide, and the adjacent carbonyl carbon. The chemical shifts provide insight into the hybridization and bonding of each carbon atom. NMR studies on various purine and pyrimidine (B1678525) metabolites have demonstrated the utility of this technique for identifying and quantifying these compounds in body fluids. researchgate.netsemanticscholar.org
Table 3: Predicted ¹H-NMR Chemical Shifts for Oxalurate
| Proton | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| -NH₂ | Amide | 7.0 - 8.5 |
Table 4: Predicted ¹³C-NMR Chemical Shifts for Oxalurate
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Carboxylate | 165 - 175 |
| C=O | Amide | 160 - 170 |
| C=O | Adjacent to Carboxylate | 155 - 165 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for identifying and quantifying specific metabolites in complex mixtures. mdpi.com
LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like oxalurate in biological fluids. nih.govnih.gov In this technique, oxalurate would first be separated from other components in the sample by LC. It would then be ionized, typically using electrospray ionization (ESI), and the resulting molecular ion would be selected and fragmented. The fragmentation pattern provides structural information that confirms the identity of the compound. researchgate.net This method offers high specificity and sensitivity, making it ideal for metabolomic studies of purine catabolism. nih.govsymc.edu.cn GC-MS can also be used, but it typically requires derivatization of the analyte to make it volatile.
Enzymatic Assay Development and Kinetic Analysis Techniques
Enzymatic assays are highly specific methods that use an enzyme to catalyze a reaction involving the analyte of interest. The concentration of the analyte is determined by measuring the rate of the reaction or the amount of product formed.
For oxalurate, enzymatic assays can be developed based on enzymes that specifically act on it. An example is the enzyme oxalurate amidohydrolase (also referred to as oxalurate-hydrolyzing enzyme), which catalyzes the hydrolysis of oxalurate to oxamate (B1226882) and carbamoyl (B1232498) phosphate (B84403). The activity of this enzyme can be monitored by coupling the reaction to another enzyme system that produces a detectable signal, such as a color change or fluorescence. For instance, the production of a product can be linked to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm. sigmaaldrich.com
Kinetic analysis of such enzymes is crucial for understanding their mechanism of action and for optimizing assay conditions. This involves determining key kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for oxalurate, and the maximum reaction velocity (Vmax). These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. Such studies are essential for developing robust and reliable enzymatic assays for quantifying oxalurate in research and clinical settings. google.com
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Future Research Directions and Unanswered Questions
Elucidation of Uncharacterized Enzymes in Oxalurate Metabolic Pathways
While some enzymes involved in oxalurate metabolism have been identified, there remains a need to fully elucidate all uncharacterized enzymes within its metabolic pathways. For instance, in Escherichia coli, the enzyme FdrA is known to split oxalurate into oxamate (B1226882) and carbamoyl (B1232498) phosphate (B84403). Additionally, oxamic transcarbamylase (OXTCase) is an enzyme that converts oxalurate to carbamoyl phosphate and oxamate as part of the anaerobic allantoin (B1664786) degradation pathway in E. coli, and it has been identified as a novel transcarbamylase. (S)-Ureidoglycolate dehydrogenase (AllD) catalyzes the formation of oxalurate from (S)-ureidoglycolate using an NAD(P)-dependent reaction. Further research is required to characterize the structural and mechanistic details of these and other potentially uncharacterized enzymes, including their substrate specificities, kinetic parameters, and regulatory mechanisms. This includes identifying "global orphan enzymes" that may play roles in oxalurate catabolism. Such elucidation is crucial for a complete understanding of the biochemical transformations involving oxalurate in various organisms, including bacteria, fungi, and plants.
Deeper Understanding of Regulatory Networks Governing Oxalurate Metabolism and Transport
The precise regulatory networks controlling oxalurate metabolism and transport are not yet fully understood. Future research should focus on identifying the transcriptional factors, signaling pathways, and post-translational modifications that govern the expression and activity of enzymes and transporters related to oxalurate. For example, studies on nitrogen metabolism in organisms like Candida parapsilosis and Saccharomyces cerevisiae have revealed complex transcriptional networks that regulate gene expression for various nitrogen sources, including those that might indirectly influence oxalurate pathways. Understanding how cells sense and respond to changes in oxalurate levels, and how these responses are integrated into broader metabolic and physiological processes, is essential. This includes investigating potential feedback loops, cross-talk with other metabolic pathways, and the role of non-coding RNAs in regulating oxalurate-related genes. Research into membrane transporters specific for oxalurate, similar to studies on ammonium (B1175870) and amino acid transporters, would also provide critical insights into its cellular uptake and efflux.
Exploration of Oxalurate's Role in Inter-Kingdom Signaling or Interactions
The potential involvement of oxalurate in inter-kingdom signaling or interactions remains largely unexplored. Inter-kingdom signaling refers to communication between different organisms, such as bacteria and their hosts, often mediated by small molecules. While known examples include bacterial quorum sensing molecules or plant-produced flavonoids influencing bacterial gene expression, the role of oxalurate in such communication is not established. Future research could investigate whether oxalurate acts as a signaling molecule between microorganisms, or between microorganisms and their hosts (e.g., plants, animals), influencing processes like symbiosis, pathogenesis, or nutrient exchange. This would involve studying its production, secretion, and perception by different organisms in co-culture or in vivo models.
Development of Novel Biosensors or Analytical Tools for Oxalurate Detection
Current analytical methods for oxalurate detection may have limitations in sensitivity, specificity, or applicability in complex biological matrices. The development of novel biosensors and advanced analytical tools is a critical future direction. Biosensors, which combine biological recognition elements with physicochemical transducers, offer advantages such as high sensitivity, specificity, and rapid detection. Future efforts could focus on creating highly sensitive and selective biosensors for oxalurate, potentially utilizing enzyme-based systems or other recognition elements tailored to its unique chemical structure. Such tools would enable real-time monitoring of oxalurate levels in various biological samples, facilitating research into its dynamic changes during metabolic processes, disease states, or inter-kingdom interactions. Miniaturized and cost-effective biosensors would also be valuable for field-testing and high-throughput analysis.
Integration of Multi-Omics Data for Systems-Level Understanding of Oxalurate Biochemistry
A holistic understanding of oxalurate biochemistry necessitates the integration of multi-omics data. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems by examining the interplay between different biomolecules. By integrating data from these diverse platforms, researchers can construct more comprehensive models of oxalurate metabolism, identify key regulatory nodes, and unravel its connections within broader metabolic networks. For instance, combining transcriptomic data (gene expression) with metabolomic data (metabolite levels) could reveal how changes in gene activity correlate with oxalurate concentrations. This systems biology approach can help in identifying novel enzymes, transporters, and regulatory elements, and in understanding how oxalurate pathways respond to genetic perturbations or environmental stimuli. Advanced computational and mathematical tools are crucial for integrating and analyzing these large datasets, leading to a more complete picture of oxalurate's role in biological systems.
Q & A
Basic Research Questions
Q. What enzymatic pathways lead to oxalurate formation in microbial systems, and how can these reactions be experimentally validated?
- Methodological Answer : Oxalurate is produced via the oxidation of (S)-ureidoglycolate by NAD+-dependent dehydrogenases, as observed in Pseudomonas rettgeri and Arabidopsis thaliana . To validate this, use coupled enzymatic assays: (i) incubate substrates like allantoin or ureidoglycine with purified enzymes (e.g., ureidoglycolate dehydrogenase), (ii) monitor NADH production via spectrophotometry at 340 nm, and (iii) confirm oxalurate yield via HPLC with derivatization (e.g., o-phenylenediamine) . Kinetic parameters (e.g., Km and Vmax) should be calculated under controlled ionic strength (optimum λ = 0.07–0.12) and pH (8.0–8.4) .
Q. How can oxalurate be detected and quantified in biological samples?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (210–230 nm) after derivatizing oxalurate with o-phenylenediamine to enhance sensitivity . For structural confirmation, use X-ray crystallography (e.g., synchrotron beamlines at 100 K) to resolve oxalurate-ligand interactions in enzyme active sites . Calibration curves with synthetic oxalurate standards are essential for quantification.
Q. What is the role of oxalurate in nitrogen metabolism across different organisms?
- Methodological Answer : Oxalurate acts as a branch point in purine catabolism, linking nitrogen recycling to urea and oxalate production. In Saccharomyces cerevisiae, oxalurate induces URA3 gene expression by mimicking dihydroorotate, a uracil biosynthesis intermediate . To study this, perform Northern blotting with URA3-specific probes under oxalurate induction and compare transcript levels (1.0 kb and 1.5 kb variants) .
Advanced Research Questions
Q. How do experimental conditions influence contradictory findings in oxalurate-related enzyme kinetics?
- Methodological Answer : Discrepancies in reaction reversibility (e.g., ureidoglycolate dehydrogenase) arise from equilibrium positions favoring oxalurate formation . To address this, (i) vary substrate concentrations (e.g., NAD+ vs. NADP+), (ii) use isotopic labeling (e.g., <sup>14</sup>C-urate) to track product distribution, and (iii) apply stopped-flow kinetics to capture transient intermediates . Contradictions in metal ion requirements (Mg<sup>2+</sup>/Mn<sup>2+</sup> vs. Ca<sup>2+</sup>) can be resolved via atomic absorption spectroscopy to quantify ion binding .
Q. What structural features enable oxalurate to form supramolecular coordination complexes, and how can these be characterized?
- Methodological Answer : Oxalurate’s µ3-bridging mode allows it to coordinate with metals (e.g., K<sup>+</sup>, Co<sup>2+</sup>, Ni<sup>2+</sup>) in distorted square antiprismatic geometries . Use single-crystal X-ray diffraction to resolve bond distances (e.g., K–O = 2.729–2.977 Å) and hydrogen-bonding networks (N–H···O, O–H···O) . For dynamic studies, apply variable-temperature XRD to observe Jahn-Teller distortions in Cu<sup>2+</sup> complexes .
Q. How does oxalurate modulate transcriptional regulation in yeast, and what methodologies can dissect its dual role as an inducer and analog?
- Methodological Answer : Oxalurate induces DAL5 (allantoate permease) and URA3 (orotidine decarboxylase) via GLN3-dependent pathways . To dissect this, (i) use gln3 knockout strains to test inducer uptake via radiolabeled oxalurate transport assays, and (ii) perform chromatin immunoprecipitation (ChIP) to map GLN3 binding to promoter regions . RNA-seq can identify off-target transcriptional effects.
Q. What challenges arise in crystallizing oxalurate-bound enzymes, and how can they be mitigated?
- Methodological Answer : Oxalurate’s low solubility and tendency to hydrolyze in alkaline conditions complicate crystallization . Optimize by (i) using high-purity oxalurate (>99%), (ii) screening cryoprotectants (e.g., glycerol, PEG 400), and (iii) performing crystal soaking at neutral pH . For unstable intermediates (e.g., N-formyl oxalurate), use rapid-freezing techniques during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
